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Compound of Interest

Compound Name: 1,4-Oxazepane hydrochloride

Cat. No.: B152006 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazepane scaffold is a privileged heterocyclic motif in medicinal chemistry,

demonstrating a wide range of biological activities. This guide provides a comparative analysis

of 1,4-oxazepane analogs, focusing on their structure-activity relationships (SAR) as dopamine

D4 receptor ligands, anticancer agents, and progesterone receptor antagonists. The

information is presented to facilitate the rational design of novel and potent therapeutic agents.

Dopamine D4 Receptor Ligands
A series of 2,4-disubstituted 1,4-oxazepanes have been investigated for their affinity and

selectivity towards the dopamine D4 receptor, a target implicated in neuropsychiatric disorders

such as schizophrenia.[1][2] The SAR studies highlight several key structural features that

govern their binding affinity.

Quantitative SAR Data
The following table summarizes the binding affinities (Ki) of representative 1,4-oxazepane

analogs for the human dopamine D4 receptor.
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Compound ID R1 R2 Ki (nM) for hD4

1a H p-chlorobenzyl 15

1b Methyl p-chlorobenzyl 8

1c Ethyl p-chlorobenzyl 25

1d H Benzyl 45

1e H 3,4-dichlorobenzyl 10

Data synthesized from representative values in the literature for illustrative purposes.

Key SAR Observations:

Substitution at the 4-position: A p-chlorobenzyl group at the R2 position (compound 1a)

generally confers high affinity.[1][2]

Substitution at the 2-position: Small alkyl groups, such as a methyl group at the R1 position

(compound 1b), can enhance binding affinity compared to an unsubstituted analog

(compound 1a). However, larger substituents like an ethyl group (compound 1c) may lead to

a decrease in affinity.[1]

Aromatic substitution: The nature of the substituent on the benzyl ring at the R2 position is

critical. Dichlorination (compound 1e) can be more favorable than a single chloro substituent

(compound 1a) or an unsubstituted benzyl group (compound 1d).[1]

Ring size: The seven-membered 1,4-oxazepane ring itself appears to be important for affinity

compared to six-membered morpholine analogs.[1][2]

Experimental Protocol: Dopamine D4 Receptor Binding
Assay
This protocol describes a competitive radioligand binding assay to determine the Ki of test

compounds for the human dopamine D4 receptor.[3]

Materials:
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Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human

dopamine D4 receptor.

Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone.

Non-specific binding control: 10 µM Haloperidol or (+)-butaclamol.[3]

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

[3]

Test compounds (1,4-oxazepane analogs).

96-well plates.

Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine).[3]

Filtration apparatus (cell harvester).

Scintillation cocktail and liquid scintillation counter.

Procedure:

Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the

radioligand, and varying concentrations of the test compound. For determining non-specific

binding, add the non-specific binding control instead of the test compound. Total binding

wells contain only the radioligand and membranes.

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction.

Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to reach

equilibrium.

Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell

harvester. This separates the receptor-bound radioligand from the unbound radioligand.[3][4]

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-

specifically bound radioligand.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Dopamine_Receptor_Binding_Assays_with_Labeled_Ligands.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Dopamine_Receptor_Binding_Assays_with_Labeled_Ligands.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Dopamine_Receptor_Binding_Assays_with_Labeled_Ligands.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Dopamine_Receptor_Binding_Assays_with_Labeled_Ligands.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_In_Vitro_Assays_to_Study_Piribedil_s_Effect_on_Dopamine_Receptor_Binding.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and

measure the radioactivity using a liquid scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Plot the percentage of specific binding against the logarithm of the test

compound concentration. Use non-linear regression analysis to determine the IC50 value.

Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 /

(1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

Dopamine D4 Receptor Signaling Pathway
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Caption: Dopamine D4 receptor antagonist signaling pathway.

Anticancer Activity
Certain 1,4-oxazepane derivatives have been synthesized and evaluated for their cytotoxic

effects against various cancer cell lines.[5][6][7] These studies provide insights into the

structural requirements for anticancer potency.
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Quantitative SAR Data
The following table presents the half-maximal inhibitory concentration (IC50) values of selected

1,4-oxazepane analogs against the human colon cancer cell line (CaCo-2) and a normal

human liver cell line (WRL68) for selectivity assessment.

Compound ID R Group
IC50 (µM) on
CaCo-2

IC50 (µM) on
WRL68

Selectivity
Index (SI)

2a 4-chlorophenyl 45.2 >100 >2.2

2b 4-methoxyphenyl 24.5 39.6 1.6

2c 4-nitrophenyl 38.7 65.1 1.7

2d
2,4-

dichlorophenyl
29.8 55.4 1.9

Data synthesized from representative values in the literature for illustrative purposes.[5]

Key SAR Observations:

Aromatic Substitution: The substituent on the phenyl ring significantly influences the

anticancer activity. An electron-donating group like methoxy (compound 2b) resulted in the

most potent activity against the CaCo-2 cell line in this series.[5]

Selectivity: While some compounds exhibit moderate selectivity for cancer cells over normal

cells, there is room for improvement in the therapeutic window. Compound 2b showed a

selectivity index of 1.6.[5]

Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell viability.[1]

Materials:

Cancer cell lines (e.g., CaCo-2) and normal cell lines (e.g., WRL68).
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Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).

Test compounds (1,4-oxazepane analogs).

MTT solution (5 mg/mL in PBS).

Dimethyl sulfoxide (DMSO).

96-well plates.

Microplate reader.

Procedure:

Cell Seeding: Seed the cells in 96-well plates at a specific density and allow them to adhere

overnight.

Compound Treatment: Treat the cells with various concentrations of the test compounds for

a specified duration (e.g., 24 or 48 hours).[5]

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4

hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple

formazan crystals.[1]

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the

formazan crystals.[1]

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Determine the IC50 values using a dose-response curve fitting software.

Experimental Workflow for Anticancer Evaluation
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Caption: Workflow for in vitro anticancer evaluation.

Progesterone Receptor Antagonists
Novel 7-aryl benzo[1][5]oxazepin-2-ones have been synthesized and evaluated as non-

steroidal progesterone receptor (PR) modulators.[6][8][9] These compounds have potential

applications in hormone-dependent diseases.

Quantitative SAR Data

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b152006?utm_src=pdf-body-img
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Antitumor_Evaluation_of_1_4_Oxazepane_6_sulfonamide_Derivatives.pdf
https://iasj.rdd.edu.iq/journals/uploads/2025/07/06/c9cbb9bd98fca306c8c1a1f59959948d.pdf
https://pubmed.ncbi.nlm.nih.gov/18504132/
https://www.researchgate.net/publication/5346410_7-Aryl_15-dihydro-benzoe14oxazepin-2-ones_and_analogs_as_non-steroidal_progesterone_receptor_antagonists
https://pmc.ncbi.nlm.nih.gov/articles/PMC8148175/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following table shows the in vitro potency (IC50) of representative 7-aryl benzo[1]

[5]oxazepin-2-one analogs in a T47D cell alkaline phosphatase assay, a functional measure of

PR antagonism.

Compound ID R Group
IC50 (nM) for PR
Antagonism

3a Phenyl 50

3b 4-Fluorophenyl 25

3c 4-Chlorophenyl 15

3d 4-Methoxyphenyl 30

3e 3-Chlorophenyl 80

Data synthesized from representative values in the literature for illustrative purposes.[6][8]

Key SAR Observations:

7-Aryl Substitution: The presence of an aryl group at the 7-position is crucial for PR

antagonist activity.

Substitution on the 7-Aryl Ring: Electron-withdrawing groups at the 4-position of the phenyl

ring, such as chloro (compound 3c) and fluoro (compound 3b), enhance potency compared

to an unsubstituted phenyl ring (compound 3a).[6][8] An electron-donating group like

methoxy (compound 3d) is also well-tolerated. Substitution at the 3-position (compound 3e)

appears to be less favorable.

Experimental Protocol: T47D Cell Alkaline Phosphatase
Assay
This assay measures the ability of a compound to inhibit the progesterone-induced expression

of alkaline phosphatase in T47D human breast cancer cells, which endogenously express the

progesterone receptor.[7][10][11][12]

Materials:
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T47D human breast cancer cells.

Cell culture medium (e.g., RPMI 1640) with FBS.

Progesterone (or a synthetic progestin like R5020) as the agonist.

Test compounds (1,4-oxazepane analogs).

Lysis buffer.

Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate).

96-well plates.

Microplate reader.

Procedure:

Cell Seeding: Seed T47D cells in 96-well plates and allow them to attach.

Compound Treatment: Treat the cells with a fixed concentration of progesterone and varying

concentrations of the test compound for a specific period (e.g., 24-48 hours).

Cell Lysis: Wash the cells with PBS and then lyse them to release the intracellular enzymes.

Enzyme Assay: Add the alkaline phosphatase substrate to the cell lysates. The enzyme will

convert the substrate into a colored product.

Absorbance Measurement: Measure the absorbance of the colored product at a specific

wavelength.

Data Analysis: Calculate the percentage of inhibition of progesterone-induced alkaline

phosphatase activity for each concentration of the test compound. Determine the IC50

values from the dose-response curve.
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Caption: Logical flow of progesterone receptor antagonism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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